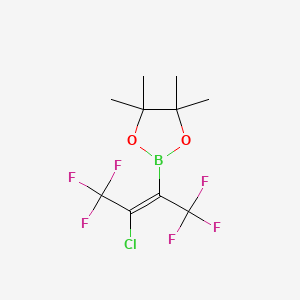
2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a complex organic compound characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a hexafluorobutene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a halogenated hexafluorobutene derivative. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining the quality of the product.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the hexafluorobutene moiety can participate in addition reactions with various electrophiles.
Oxidation and Reduction: The boron-containing dioxaborolane ring can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Addition Reactions: Electrophiles like bromine or hydrogen chloride in solvents like dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while addition reactions can lead to halogenated or hydrogenated products.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers
Biology and Medicine: In biological research, the compound can be used as a probe or a precursor for the synthesis of bioactive molecules. Its fluorinated moiety is of particular interest in medicinal chemistry for the development of drugs with improved metabolic stability and bioavailability.
Industry: In the industrial sector, the compound is utilized in the production of specialty materials, such as fluorinated polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments.
作用机制
The mechanism by which 2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
相似化合物的比较
- 2-(3-Bromo-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Iodo-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Fluoro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: The uniqueness of 2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of a chlorinated and fluorinated moiety with a boron-containing ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in synthesis and materials science.
属性
分子式 |
C10H12BClF6O2 |
|---|---|
分子量 |
324.46 g/mol |
IUPAC 名称 |
2-[(Z)-3-chloro-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H12BClF6O2/c1-7(2)8(3,4)20-11(19-7)5(9(13,14)15)6(12)10(16,17)18/h1-4H3/b6-5+ |
InChI 键 |
YQHNOYGPVICANN-AATRIKPKSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C(\C(F)(F)F)/Cl)/C(F)(F)F |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(C(F)(F)F)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


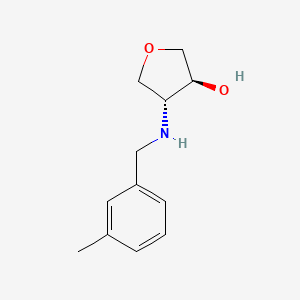
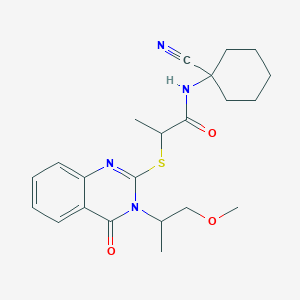
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13366447.png)
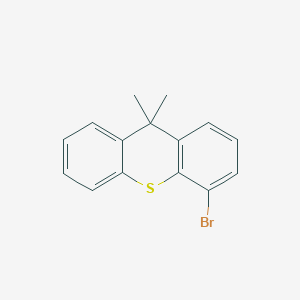
![2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13366463.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)
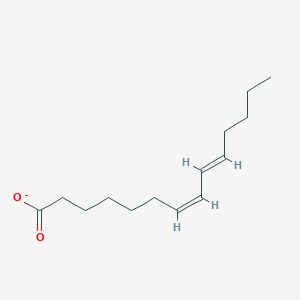
![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
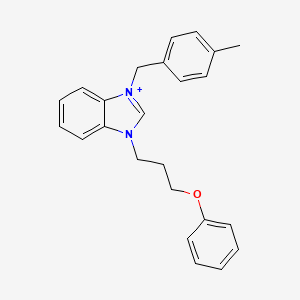
![4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366523.png)
